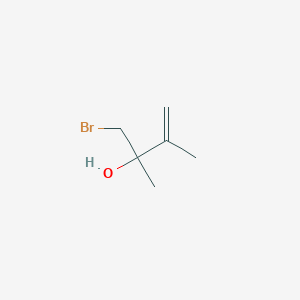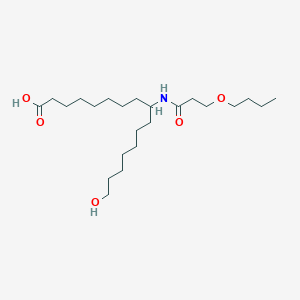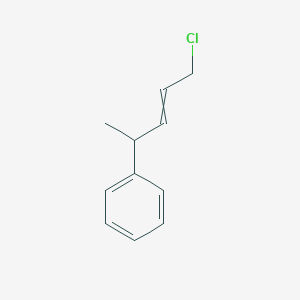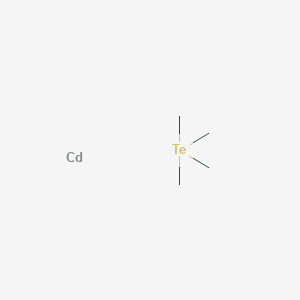![molecular formula C20H19NO3 B12551644 4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl- CAS No. 142808-53-5](/img/structure/B12551644.png)
4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl- is a chemical compound known for its unique structure and properties It is a derivative of piperidinone, featuring two hydroxyphenyl groups attached to the piperidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl- typically involves the condensation of 4-hydroxybenzaldehyde with 4-piperidone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction mixture is usually heated to promote the condensation process, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may involve continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of polymers and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with cellular receptors and signaling pathways, modulating cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Piperidone: A simpler derivative of piperidinone with a single ketone group.
1-Benzyl-4-piperidone: A benzyl-substituted piperidinone with different chemical properties.
N-Methyl-4-piperidone: A methyl-substituted piperidinone with distinct reactivity.
Uniqueness
4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl- stands out due to its dual hydroxyphenyl groups, which confer unique chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
142808-53-5 |
|---|---|
Molekularformel |
C20H19NO3 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
3,5-bis[(4-hydroxyphenyl)methylidene]-1-methylpiperidin-4-one |
InChI |
InChI=1S/C20H19NO3/c1-21-12-16(10-14-2-6-18(22)7-3-14)20(24)17(13-21)11-15-4-8-19(23)9-5-15/h2-11,22-23H,12-13H2,1H3 |
InChI-Schlüssel |
XAQZBLNURCESQL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(=CC2=CC=C(C=C2)O)C(=O)C(=CC3=CC=C(C=C3)O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B12551578.png)

![1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12551597.png)
![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)


![3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12551629.png)
methanone](/img/structure/B12551631.png)

![N-[2-(Ethenyloxy)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12551636.png)
